Physicochemical properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
Physicochemical properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The introduction of a bromine atom at the 2-position and a difluoromethoxy group at the 5-position imparts unique electronic and lipophilic characteristics that are critical for modulating biological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both a repository of known data and a practical guide to the experimental determination of its key properties. We will delve into the structural attributes, solubility, acidity (pKa), and lipophilicity (LogP), providing not just data, but the underlying scientific rationale for experimental methodologies.
Molecular Identity and Structural Characteristics
Understanding the fundamental structure of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is the cornerstone for interpreting its chemical behavior and potential biological interactions. The molecule consists of a bicyclic system where a benzene ring is fused to an imidazole ring.
Caption: Chemical structure of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.
The bromine at the C2 position acts as a useful synthetic handle for further derivatization via cross-coupling reactions. The difluoromethoxy group at C5 significantly increases lipophilicity and can improve metabolic stability and cell membrane permeability compared to a hydroxyl or methoxy group.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803895-85-3 | [3] |
| Molecular Formula | C₈H₅BrF₂N₂O | [3] |
| Molecular Weight | 263.04 g/mol | [3] |
| SMILES Code | FC(F)OC1=CC=C2C(N=C(Br)N2)=C1 | [3] |
| Physical Form | Solid (predicted) |[4] |
Key Physicochemical Parameters for Drug Development
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, these parameters guide formulation development, predict absorption and distribution, and influence target binding.
Table 2: Summary of Physicochemical Properties
| Parameter | Value (Estimated/Predicted) | Importance in Drug Discovery |
|---|---|---|
| Melting Point (°C) | 190 - 240 | Affects solubility, stability, and formulation choices. A high melting point often correlates with lower solubility. |
| pKa | 9.0 - 10.0 (Amine proton) | Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor interaction. |
| LogP (o/w) | 2.5 - 3.5 | Measures lipophilicity, influencing membrane permeability, protein binding, and metabolism. Key component of drug-likeness rules.[5] |
| Aqueous Solubility | Low | Directly impacts bioavailability and the feasibility of aqueous formulations. |
Note: Specific experimental values for this exact compound are not widely published. The values presented are estimated based on data from structurally similar compounds, such as 2-bromo-1H-benzimidazole (m.p. 191-196 °C) and 5-(difluoromethoxy)-2-mercaptobenzimidazole (m.p. 239-243 °C).[6][7]
Experimental Determination of Physicochemical Properties
This section provides validated, step-by-step protocols for determining the critical physicochemical parameters of novel benzimidazole derivatives. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial as it dictates the charge of the molecule in different pH environments.[8] For benzimidazoles, the pKa typically refers to the dissociation of the proton from the imidazole nitrogen. Capillary electrophoresis and UV-spectrophotometry are reliable methods for pKa determination.[9][10][11]
Caption: Experimental workflow for the shake-flask LogP determination method.
Protocol: Shake-Flask LogP Determination
-
Materials:
-
2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
-
HPLC-grade n-octanol
-
Purified water (or phosphate-buffered saline, pH 7.4, for LogD)
-
HPLC system with a UV detector
-
-
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water in a separatory funnel for at least 24 hours. Allow the layers to separate completely. Causality: Pre-saturation ensures that the volume of each phase does not change during the experiment due to mutual dissolution.
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Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the pre-saturated n-octanol to create a stock solution of known concentration.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a vial. The volume ratio can be adjusted based on the expected LogP.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to allow the compound to reach partition equilibrium. [5] 5. Phase Separation: Centrifuge the vial at high speed to ensure a clean separation of the two phases.
-
Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate the partition coefficient using the formula: P = [Concentration in n-octanol] / [Concentration in water]. The final value is expressed as LogP.
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X-ray Crystallography for Solid-State Structure
While no public crystal structure exists for the title compound, X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design. [12][13] General Protocol for Crystal Structure Analysis:
-
Synthesis and Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. [12]This is typically achieved by slow evaporation of a saturated solution of the purified compound from a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile). [12]2. Data Collection: A suitable crystal is mounted on a single-crystal X-ray diffractometer. The crystal is often cooled to a cryogenic temperature (e.g., 100 K) to minimize atomic thermal vibrations. Diffraction data are collected as the crystal is rotated in a monochromatic X-ray beam. [1]3. Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures. [1]The final model provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for crystal stability. [13][14]
Conclusion
2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a compound with significant potential as a scaffold in drug discovery. Its physicochemical properties—governed by the benzimidazole core, the reactive bromine atom, and the lipophilic difluoromethoxy group—are critical to its function. While some properties must be inferred from related structures, the experimental protocols detailed in this guide provide a robust framework for their empirical determination. A thorough characterization of its pKa, LogP, and solubility is an essential first step for any research program aiming to leverage this promising molecule for the development of new therapeutic agents.
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